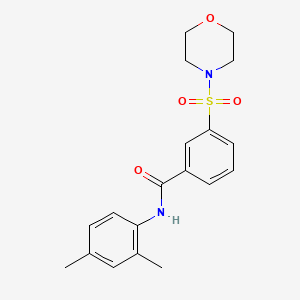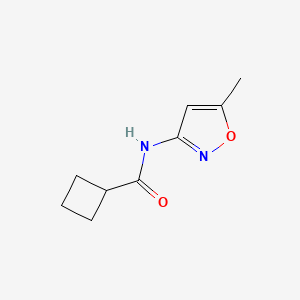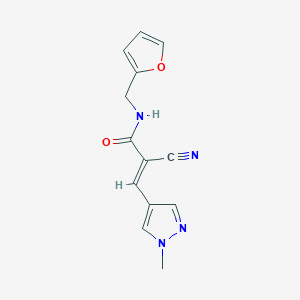
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
One study focused on the molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands, indicating that specific conformers of the compound could bind to the CB1 receptor with distinct electrostatic character and spatial orientation, potentially conferring antagonist activity (J. Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another study reported on the synthesis of new pyridine derivatives, showing variable and modest antimicrobial activity against several strains of bacteria and fungi. These derivatives were synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, indicating the compound's potential as a basis for developing antimicrobial agents (N. Patel et al., 2011).
Heterocyclic Core in Histamine H3 Receptor Antagonists
Research into the development of histamine H3 receptor antagonists identified a series of small molecules with a heterocyclic core, including thiazole, as potent, selective antagonists. These compounds, including variations of the base chemical structure, showed the ability to cross the blood-brain barrier, indicating their potential utility in treating central nervous system disorders (Devin M Swanson et al., 2009).
Antiproliferative and Antibacterial Screening
A novel series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, were synthesized and screened for their antibacterial activities. These compounds, characterized by spectral and analytical data, were evaluated for their potential as antibacterial agents, demonstrating the chemical compound's role in the development of new antimicrobial agents (V. P. Landage et al., 2019).
Synthesis and Antiviral Activity
The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives showed potential antiviral activity, demonstrating the compound's application in the development of antiviral agents. This research highlights the compound's versatility and potential in creating therapeutics for viral infections (F. Attaby et al., 2006).
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVASBSRJLWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)
![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)


![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)



